molecular formula C25H24N4OS2 B11270283 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11270283
M. Wt: 460.6 g/mol
InChI Key: BEGWVSVAZAJNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thieno and triazole derivatives.

    Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, thiol derivatives, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Benzylthio derivatives: Compounds with benzylthio groups may have comparable chemical reactivity and applications.

Uniqueness

4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N4OS2

Molecular Weight

460.6 g/mol

IUPAC Name

12-[(2-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C25H24N4OS2/c1-16(2)19-10-8-18(9-11-19)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-20-7-5-4-6-17(20)3/h4-13,16H,14-15H2,1-3H3

InChI Key

BEGWVSVAZAJNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.